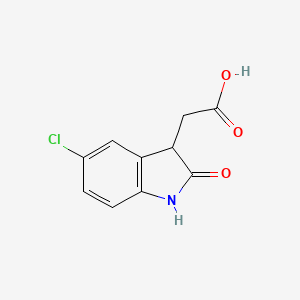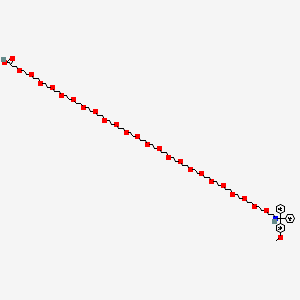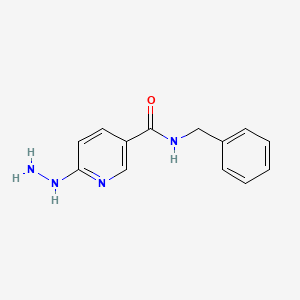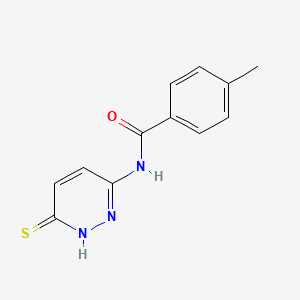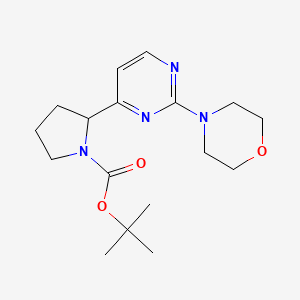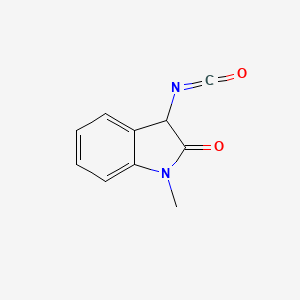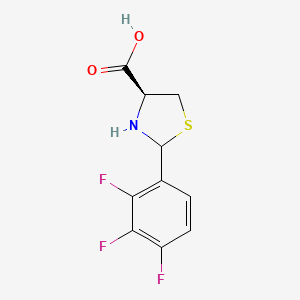![molecular formula C12H19Cl2FN2 B1463755 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1266694-49-8](/img/structure/B1463755.png)
1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Übersicht
Beschreibung
“1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H19Cl2FN2 . It has a molecular weight of 281.2 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” can be represented by the InChI code: 1S/C12H17FN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H .Wissenschaftliche Forschungsanwendungen
Dopamine Uptake Inhibition
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is identified as a dopamine uptake inhibitor. Research aimed at improving the synthesis process for this compound has led to the development of a robust method that eliminates the need for chromatographic purifications, minimizes the use of environmentally unfriendly reagents, and enhances overall yield. This process advancement is crucial for the large-scale production of dopamine uptake inhibitors, which have potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and certain types of addiction (Ironside et al., 2002).
Development of Cocaine-Abuse Therapeutic Agents
In the quest for long-acting agents to treat cocaine abuse, hydroxylated derivatives of GBR 12909 and GBR 12935 have been synthesized and evaluated. These derivatives exhibit substantial enantioselectivity, with the S enantiomers showing higher dopamine transporter (DAT) affinity, which is critical for the development of potential cocaine-abuse therapeutic agents. This research underscores the importance of the molecular structure on the binding affinity and selectivity for DAT and serotonin transporter (SERT), which can lead to the development of more effective treatments for cocaine addiction (Hsin et al., 2002).
Antitumor Activity
The antitumor activity of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been explored, demonstrating that most compounds exhibit significant inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle control. This suggests the potential for the development of new antitumor agents based on the structural framework of 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride, contributing to the field of cancer therapy (Ding et al., 2016).
Safety And Hazards
The safety data sheet for “1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNNBCGEUXSUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



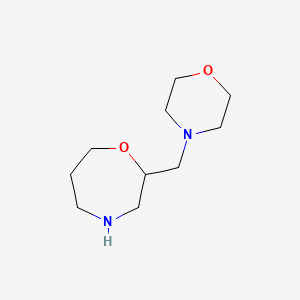
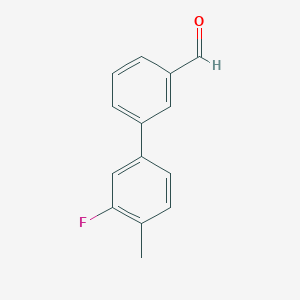
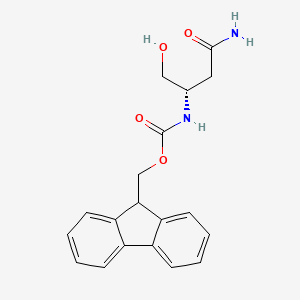
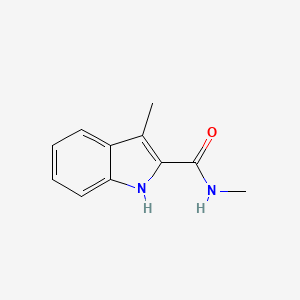
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)
